Cas no 4452-01-1 (4-Amino-4-oxobut-2-enoic acid)
4-Amino-4-oxobut-2-enoic acid is a versatile organic compound characterized by its α,β-unsaturated amide and carboxylic acid functional groups. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as a building block for heterocyclic compounds and pharmaceutical intermediates. Its conjugated double bond system enables participation in Michael additions and other nucleophilic reactions, while the carboxyl group facilitates further derivatization. The compound’s stability under standard conditions and compatibility with a range of solvents enhance its utility in laboratory-scale synthesis. Its dual functionality makes it valuable for designing biologically active molecules or materials with tailored properties.

4-Amino-4-oxobut-2-enoic acid structure
Product name:4-Amino-4-oxobut-2-enoic acid
4-Amino-4-oxobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-4-oxobut-2-enoic acid
- 2-Butenoic acid, 4-amino-4-oxo-
- 4-amino-4-oxobut-2-enoicacid
- (E)-4-amino-4-oxo-but-2-enoic acid
- SCHEMBL34552
- EN300-1700108
- NSC-8155
- 2-Butenoic acid, 4-amino-4-oxo-, (E)-
- fumaric amide
- Fumaric acid monoamide
- LS-12980
- (2E)-3-carbamoylprop-2-enoic acid
- SCHEMBL2167689
- NSC8155
- 2987-87-3
- CHEMBL1999289
- EN300-59252
- (E)-4-amino-4-oxobut-2-enoic acid
- 3-carbamoylprop-2-enoic acid
- NSC-126766
- WLN: ZV1U1VQ
- Fumaramic acid
- NSC126766
- AKOS008105057
- 4452-01-1
- (2E)-4-Amino-4-oxo-2-butenoic acid #
-
- Inchi: InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+
- InChI Key: FSQQTNAZHBEJLS-OWOJBTEDSA-N
- SMILES: C(=CC(=O)O)C(=O)N
Computed Properties
- Exact Mass: 114.01912
- Monoisotopic Mass: 115.026943022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 80.4Ų
Experimental Properties
- PSA: 83.22
4-Amino-4-oxobut-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-59252-10.0g |
3-carbamoylprop-2-enoic acid |
4452-01-1 | 10g |
$281.0 | 2023-05-29 | ||
Enamine | EN300-59252-2.5g |
3-carbamoylprop-2-enoic acid |
4452-01-1 | 2.5g |
$85.0 | 2023-05-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415669-5g |
4-Amino-4-oxobut-2-enoic acid |
4452-01-1 | 98% | 5g |
¥973.00 | 2024-05-13 | |
Enamine | EN300-59252-0.25g |
3-carbamoylprop-2-enoic acid |
4452-01-1 | 0.25g |
$29.0 | 2023-05-29 | ||
Enamine | EN300-59252-1.0g |
3-carbamoylprop-2-enoic acid |
4452-01-1 | 1g |
$42.0 | 2023-05-29 | ||
Enamine | EN300-59252-0.5g |
3-carbamoylprop-2-enoic acid |
4452-01-1 | 0.5g |
$36.0 | 2023-05-29 | ||
Enamine | EN300-59252-0.1g |
3-carbamoylprop-2-enoic acid |
4452-01-1 | 0.1g |
$26.0 | 2023-05-29 | ||
Enamine | EN300-59252-5.0g |
3-carbamoylprop-2-enoic acid |
4452-01-1 | 5g |
$158.0 | 2023-05-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415669-10g |
4-Amino-4-oxobut-2-enoic acid |
4452-01-1 | 98% | 10g |
¥1959.00 | 2024-05-13 |
4-Amino-4-oxobut-2-enoic acid Related Literature
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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